

Validating the Specificity of PF-9363 for KAT6A/B: A Comparative Guide

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Compound of Interest		
Compound Name:	PF-9363	
Cat. No.:	B15608445	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the first-in-class KAT6A/B inhibitor, **PF-9363** (also known as CTx-648), with other notable inhibitors. By presenting objective performance data, detailed experimental methodologies, and clear visualizations of the underlying biological pathways, this document serves as a valuable resource for researchers investigating the therapeutic potential of targeting the histone acetyltransferases KAT6A and KAT6B.

Introduction to KAT6A/B Inhibition

Lysine acetyltransferase 6A (KAT6A) and its close homolog KAT6B are members of the MYST family of histone acetyltransferases (HATs). They play a critical role in the regulation of gene expression by acetylating histone H3 on lysine 23 (H3K23Ac). This epigenetic modification leads to a more open chromatin structure, facilitating the transcription of genes involved in essential cellular processes, including cell cycle progression and estrogen receptor (ER) signaling.[1][2]

The dysregulation of KAT6A/B activity has been implicated in various cancers. Notably, the gene encoding KAT6A is frequently amplified in estrogen receptor-positive (ER+) breast cancer, which is associated with a poorer clinical outcome.[2] This has established KAT6A/B as compelling therapeutic targets for the development of novel anti-cancer agents. **PF-9363** has emerged as a potent and selective inhibitor of KAT6A/B, with its related compound, PF-07248144, currently in clinical trials.[3] This guide provides a comparative analysis of **PF-9363**



against other known KAT6A/B inhibitors to aid researchers in their evaluation of this important pharmacological tool.

Quantitative Performance Comparison

The following table summarizes key quantitative data for **PF-9363** and other KAT6A/B inhibitors, offering a direct comparison of their potency and selectivity.

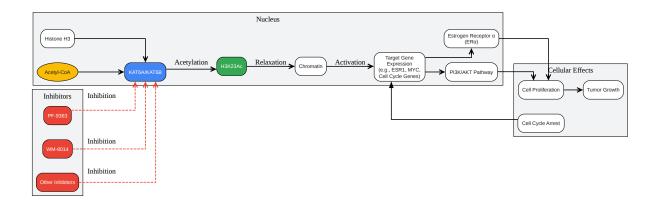
Parameter	PF-9363 (CTx- 648)	WM-8014	PF-07248144	HLX97-069/053
Target(s)	KAT6A / KAT6B	KAT6A / KAT6B	KAT6A / KAT6B	KAT6A / KAT6B
Binding Mode	Reversible, Acetyl-CoA competitive[1]	Reversible, Acetyl-CoA competitive[1]	Acetyl-CoA competitive	Not explicitly stated, but likely Acetyl-CoA competitive
Ki (KAT6A)	0.41 nM[4]	Not Reported	Not Reported	Not Reported
Ki (KAT6B)	1.2 nM[4]	Not Reported	Not Reported	Not Reported
IC50 (KAT6A)	1.6 nM[5]	8 nM	Not Reported	Superior to PF- 07248144
IC50 (KAT6B)	Not Reported	28 nM	Not Reported	Superior to PF- 07248144
Cellular IC50 (ZR-75-1)	0.3 nM[6]	Not Reported	Not Reported	More potent than PF-07248144
Cellular IC50 (T47D)	0.9 nM[6]	Not Reported	Not Reported	Not Reported
Selectivity	Highly selective vs. other MYST family members (KAT5, KAT7, KAT8)[7]	>10-fold selective for KAT6A/B over KAT5 and KAT7	Selective inhibitor of KAT6A/B	Enhanced selectivity against KAT5/7/8 compared to PF- 07248144



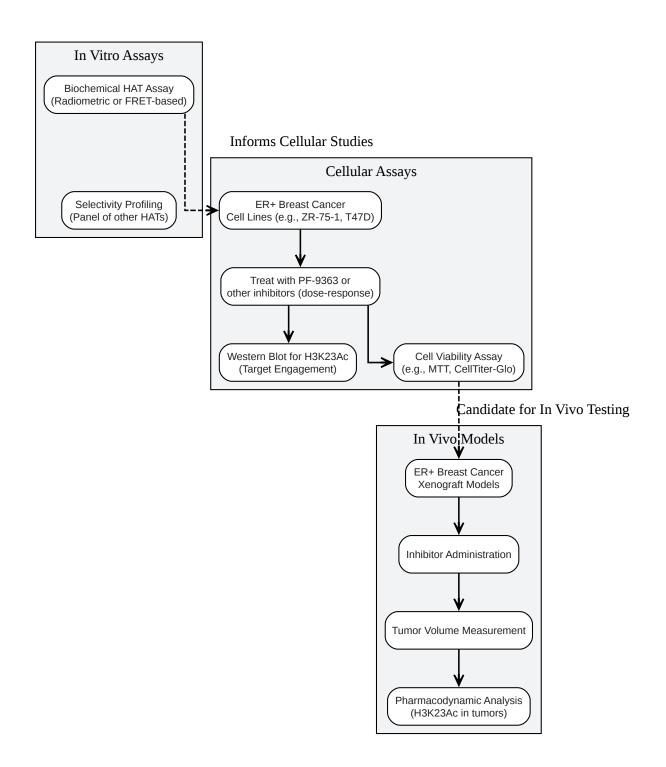
Signaling Pathway and Experimental Workflows

To visually represent the biological context and experimental approaches for validating KAT6A/B inhibitors, the following diagrams have been generated using Graphviz (DOT language).









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